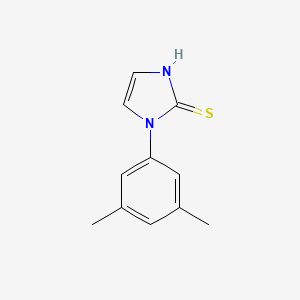

1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,5-Dimethylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a 3,5-dimethylphenyl group and a thiol group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol typically involves the reaction of 3,5-dimethylaniline with carbon disulfide and potassium hydroxide, followed by cyclization with formaldehyde. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol has been investigated for its potential pharmacological effects, including:

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation. It disrupts critical signaling pathways, making it a candidate for cancer therapy .

- Antioxidant Properties : The compound exhibits antioxidant effects that protect cells from oxidative stress, which is crucial for preventing diseases associated with cellular damage.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's .

Antimicrobial and Antifungal Properties

Research suggests that this compound possesses significant antimicrobial and antifungal activities. Its mechanism involves disruption of microbial cell membranes and inhibition of specific metabolic pathways .

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand due to its ability to form stable complexes with metal ions. This property is useful in synthesizing various coordination compounds with potential applications in catalysis and materials science.

Case Study 1: Anticancer Mechanism

A study demonstrated that this compound effectively inhibits the growth of breast cancer cell lines by targeting the PI3K/Akt signaling pathway. The compound induced cell cycle arrest and apoptosis through caspase activation .

Case Study 2: Antioxidant Activity

In vitro assays showed that the compound scavenges free radicals effectively, demonstrating a dose-dependent response. This antioxidant activity was attributed to the thiol group’s ability to donate electrons and neutralize reactive oxygen species.

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : Thiol group can be oxidized to form disulfides.

- Reduction : The imidazole ring can be reduced under specific conditions.

- Substitution : Participates in nucleophilic substitution reactions at the thiol group.

Common Reagents and Conditions:

- Oxidation Agents : Hydrogen peroxide

- Reduction Conditions : Hydrogen gas with metal catalysts

- Substitution Agents : Alkyl halides or acyl chlorides in the presence of a base

Wirkmechanismus

The mechanism of action of 1-(3,5-dimethylphenyl)-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can interact with metal ions, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dimethylphenyl)-1H-imidazole: Lacks the thiol group, resulting in different chemical reactivity and applications.

1-(3,5-Dimethylphenyl)-2-thioimidazole: Similar structure but with different substitution patterns, leading to variations in chemical properties and biological activity.

1-(3,5-Dimethylphenyl)-1H-imidazole-4-thiol:

Uniqueness: 1-(3,5-Dimethylphenyl)-1H-imidazole-2-thiol is unique due to the presence of both the imidazole ring and the thiol group, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Biologische Aktivität

1-(3,5-Dimethylphenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features an imidazole ring with a thiol (-SH) group, which enhances its reactivity and biological activity. Its molecular formula is C₁₁H₁₃N₂S, with a molecular weight of approximately 204.29 g/mol. The presence of the 3,5-dimethylphenyl group contributes to its unique pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Anticancer Properties : The compound has shown potential as an anticancer agent by inducing apoptosis in various cancer cell lines. It may inhibit specific kinases involved in cancer cell proliferation, thereby disrupting critical signaling pathways .

- Antioxidant Effects : Its antioxidant properties suggest that it can protect cells from oxidative stress, which is crucial for maintaining cellular health and preventing disease .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

The mechanism of action involves several interactions:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition .

- Aromatic Interactions : The aromatic rings may engage in π-π interactions with other aromatic systems, influencing binding affinity and specificity towards molecular targets .

Case Studies and Data Tables

Several studies have documented the biological activity of this compound. Below is a summary of key findings:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,6-dimethylphenyl)-1H-imidazole-2-thiol | Similar imidazole structure | Different biological activity profiles |

| 1-(4-methylphenyl)-5-phenyltetrazole | Contains a tetrazole ring | Altered reactivity due to tetrazole presence |

| 1-(3-chlorophenyl)-5-methyl-1H-imidazole | Chlorine substitution on phenyl group | Potentially altered pharmacokinetics |

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-5-9(2)7-10(6-8)13-4-3-12-11(13)14/h3-7H,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNYAJMBIWXLIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CNC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.